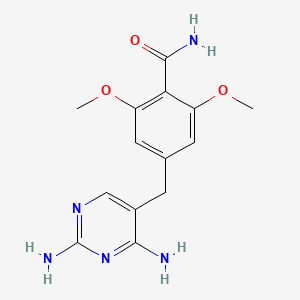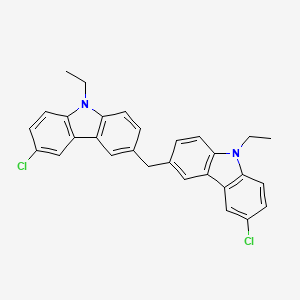
3,3'-Methylenebis(6-chloro-9-ethyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) typically involves the reaction of 6-chloro-9-ethyl-9H-carbazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two carbazole units. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride, and may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: A simpler analog without the methylene bridge and chlorine substituents.
6-Chloro-9-ethyl-9H-carbazole: Similar structure but lacks the methylene linkage.
Carprofen: A substituted carbazole with anti-inflammatory properties.
Uniqueness
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is unique due to its methylene bridge linking two carbazole units and the presence of chlorine substituents. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56201-23-1 |
|---|---|
Formule moléculaire |
C29H24Cl2N2 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
3-chloro-6-[(6-chloro-9-ethylcarbazol-3-yl)methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C29H24Cl2N2/c1-3-32-26-9-5-18(14-22(26)24-16-20(30)7-11-28(24)32)13-19-6-10-27-23(15-19)25-17-21(31)8-12-29(25)33(27)4-2/h5-12,14-17H,3-4,13H2,1-2H3 |
Clé InChI |
MKRFBCBUSDYDOY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C5=C4C=C(C=C5)Cl)CC)C6=C1C=CC(=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


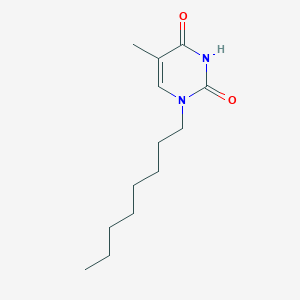
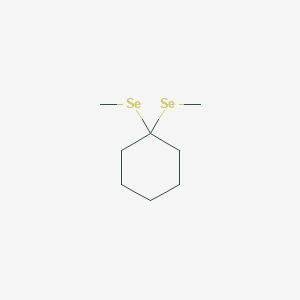
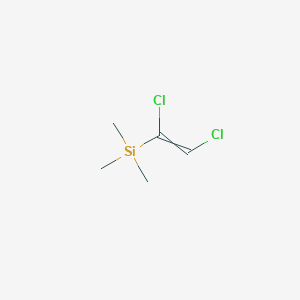
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
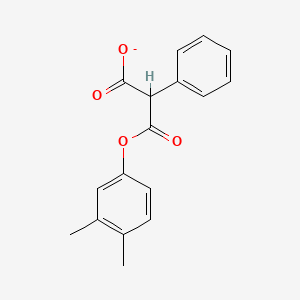
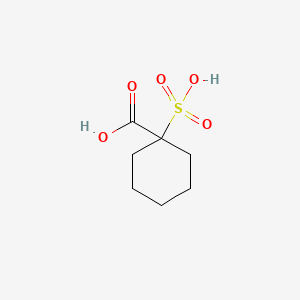
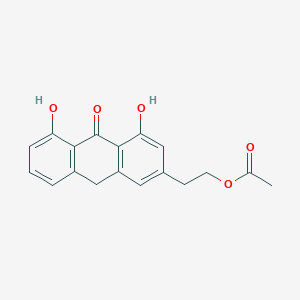
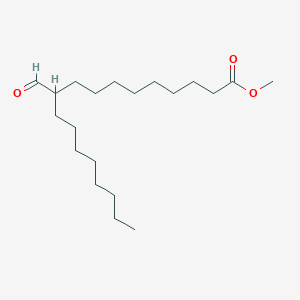

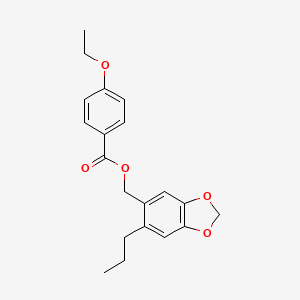

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
